molecular formula C8H9N3S B053393 2-methylsulfanyl-3H-benzimidazol-5-amine CAS No. 116008-54-9

2-methylsulfanyl-3H-benzimidazol-5-amine

Cat. No.: B053393
CAS No.: 116008-54-9
M. Wt: 179.24 g/mol
InChI Key: FTUPVZFFTQNCFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Benzimidazol-6-amine, 2-(methylthio)- is a heterocyclic aromatic compound with the molecular formula C8H8N2S. It is part of the benzimidazole family, which is known for its diverse biological and pharmacological activities. This compound features a benzimidazole core with an amine group at the 6th position and a methylthio group at the 2nd position, making it a unique and versatile molecule in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Benzimidazol-6-amine, 2-(methylthio)- can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with carbon disulfide in the presence of a base, followed by methylation of the resulting thiol intermediate . Another method includes the reaction of benzene-1,2-diamine with aromatic aldehydes under oxidative conditions, using catalysts such as cerium(IV) ammonium nitrate .

Industrial Production Methods: Industrial production of benzimidazole derivatives often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of these compounds .

Chemical Reactions Analysis

Types of Reactions: 1H-Benzimidazol-6-amine, 2-(methylthio)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder, acidic conditions.

    Substitution: Amines, thiols, basic or neutral conditions.

Major Products:

Comparison with Similar Compounds

  • 1H-Benzimidazole, 2-(methylthio)-
  • 2-Methyl-1H-benzimidazole
  • 2-(Methylmercapto)benzimidazole

Comparison: 1H-Benzimidazol-6-amine, 2-(methylthio)- is unique due to the presence of both an amine group at the 6th position and a methylthio group at the 2nd position.

Properties

IUPAC Name

2-methylsulfanyl-3H-benzimidazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3S/c1-12-8-10-6-3-2-5(9)4-7(6)11-8/h2-4H,9H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTUPVZFFTQNCFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(N1)C=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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